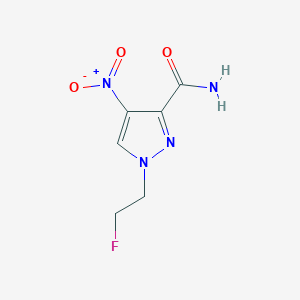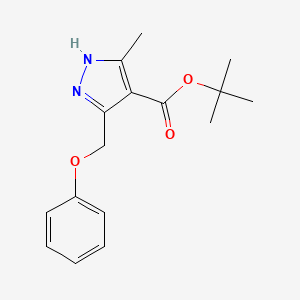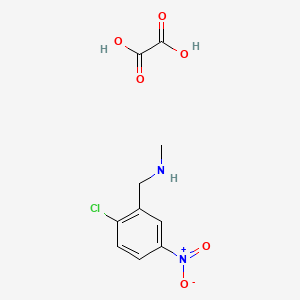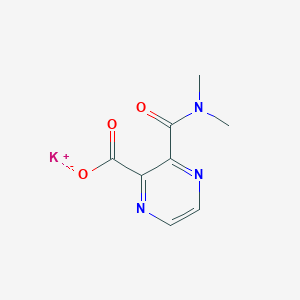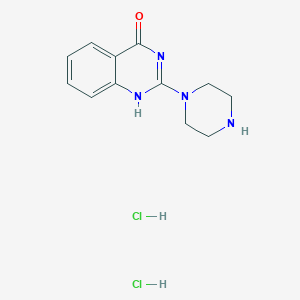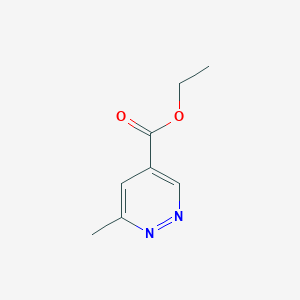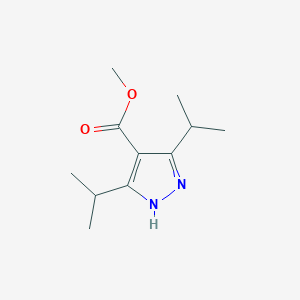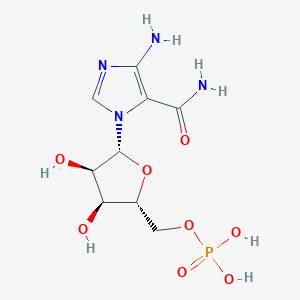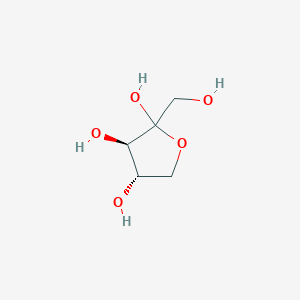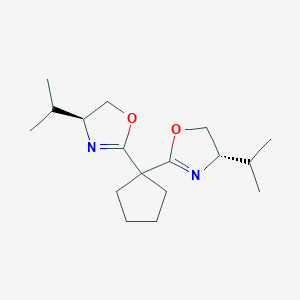![molecular formula C13H14N2O2 B8023744 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 1222106-43-5](/img/structure/B8023744.png)
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Overview
Description
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is an organic compound with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.262 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro core fused with a benzyl group.
Preparation Methods
The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves multiple steps starting from readily available raw materials. One common synthetic route involves the use of 1-aminocyclopropane carboxylic acid as the initial raw material . The process includes the following steps:
Formation of Intermediate: Benzylamine and ethyl bromoacetate are reacted to form 2-(benzylamino)ethyl acetate.
Cyclization: The intermediate undergoes cyclization with 1-(benzyloxycarbonyl)aminocyclopropanecarboxylic acid to form the spirocyclic core.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity, with considerations for environmental friendliness and process stability .
Chemical Reactions Analysis
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antitumor agents and inhibitors of specific enzymes like PI3K and mTOR.
Biological Research: The compound is studied for its potential effects on cellular pathways and its ability to modulate biological targets.
Industrial Applications: It serves as a building block for the synthesis of complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. For instance, it inhibits the activity of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival . By inhibiting these pathways, the compound exhibits antitumor activity and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione can be compared with other spirocyclic compounds, such as:
4,7-Diazaspiro[2.5]octane-5,8-dione: Lacks the benzyl group, resulting in different chemical properties and biological activities.
7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione: Similar structure but with variations in substituents that affect its reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-9-15(8-10-4-2-1-3-5-10)12(17)13(14-11)6-7-13/h1-5H,6-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQDZIBAQLYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220708 | |
| Record name | 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222106-43-5 | |
| Record name | 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222106-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

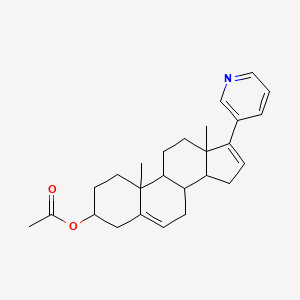
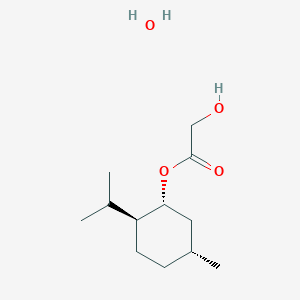
![(4R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B8023669.png)
